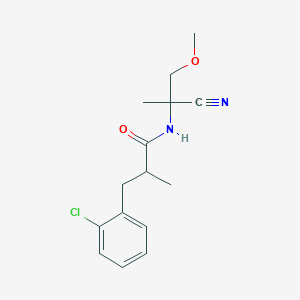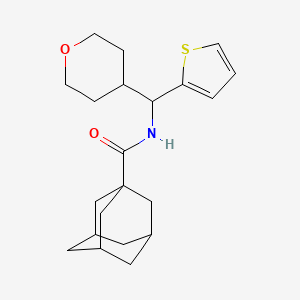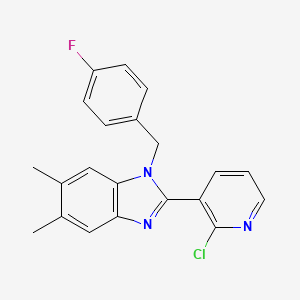![molecular formula C16H19N3O4S B2533695 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-65-8](/img/structure/B2533695.png)
2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a part of a series of original hybrid pyrrolidine-2,5-dione derivatives . These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .
Synthesis Analysis
The synthesis of these compounds involves an optimized coupling reaction . The synthesis of thiophene derivatives involves heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine-2,5-dione derivative, which is a part of a larger group of compounds with potent anticonvulsant properties .
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthesis and characterization studies. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives of thiophene-2-carboxamides and conducted antimicrobial evaluation and docking studies. This highlights the compound's role in synthetic chemistry and potential biomedical applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antifungal Activities
- A series of novel compounds, including derivatives of this chemical structure, were synthesized and examined for their antimicrobial activity against various pathogenic strains. Studies like those conducted by Altundas et al. (2010) indicate significant potential in combating bacterial and fungal infections (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anticancer Activity
- Research on this compound extends into the realm of anticancer activity. Atta and Abdel‐Latif (2021) synthesized derivatives and tested them for cytotoxicity, demonstrating the compound's potential in developing cancer treatments (Atta & Abdel‐Latif, 2021).
Molecular Docking Studies
- The compound has been used in molecular docking studies, which are crucial for understanding the interaction between drugs and their targets. This is exemplified in the work of Davoodnia et al. (2009), where the reactions under microwave irradiation were investigated for the synthesis of thieno[2,3-d]pyrimidines (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Novel Syntheses and Applications
- The compound has also been the focus of novel syntheses and applications. For instance, Shams et al. (2011) designed and synthesized novel antimicrobial acyclic and heterocyclic dyes based on systems that included this compound. This demonstrates its versatility in applications beyond pharmaceuticals, extending to materials science (Shams, Mohareb, Helal, & Mahmoud, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c17-15(23)14-9-4-2-1-3-5-10(9)24-16(14)18-11(20)8-19-12(21)6-7-13(19)22/h1-8H2,(H2,17,23)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGEZAFEFDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)
![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)
![7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2533620.png)

![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)


![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2533629.png)

![2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane](/img/structure/B2533635.png)
